molecular formula C18H22N2O3S2 B2546825 N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034490-74-7

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2546825
CAS No.: 2034490-74-7
M. Wt: 378.51
InChI Key: KBLNAVJOFCOGNU-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Biological Activities

Synthetic Approaches and Chemical Reactions

Research has delved into the synthesis of cyclic sulfonamides, including those with structures related to N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, through reactions like the intramolecular Diels-Alder reactions. These synthetic routes facilitate the creation of novel cyclic sulfonamides that show promise as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Cyclooxygenase-2 (COX-2) Inhibition

Compounds with sulfonamide structures have been evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, highlighting the therapeutic potential of sulfonamide derivatives in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Enzyme Inhibition Studies

Research includes the synthesis and enzyme inhibitory potential assessment of new sulfonamides, focusing on their interactions with enzymes like α-glucosidase and acetylcholinesterase. These studies are crucial for developing therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

Microbial Degradation of Sulfonamides

Investigations into the microbial degradation of sulfonamides provide insights into environmental pathways for the elimination of these compounds, revealing novel microbial strategies that could inform the development of bioremediation techniques (Ricken et al., 2013).

Antimalarial and Antiviral Potential

Studies on the reactivity and antimalarial activity of sulfonamide derivatives, including computational and molecular docking investigations, suggest their potential application in treating diseases like malaria and possibly in COVID-19 drug research (Fahim & Ismael, 2021).

Antimicrobial and Antiproliferative Properties

The synthesis and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative activities, emphasizing the role of sulfonamide compounds in developing new therapeutic agents (Abd El-Gilil, 2019).

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-25(22,15-6-7-17-14(10-15)8-9-23-17)19-11-18-20-16(12-24-18)13-4-2-1-3-5-13/h6-7,10,12-13,19H,1-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLNAVJOFCOGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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